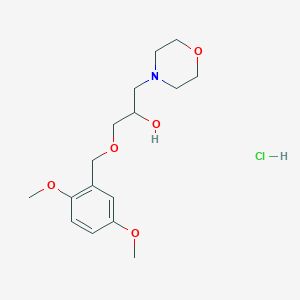
1-((2,5-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethoxybenzyl)piperazine hydrochloride is a chemical compound used in scientific research . Its unique properties make it valuable for various applications, including drug development and chemical synthesis.
Molecular Structure Analysis
The molecular formula for 1-(2,5-dimethoxybenzyl)piperazine hydrochloride is C13H21ClN2O2 . The SMILES string representation is Cl.COc1ccc (OC)c (CN2CCNCC2)c1 .Physical and Chemical Properties Analysis
The molecular weight of 1-(2,5-dimethoxybenzyl)piperazine hydrochloride is 272.77 . The SMILES string representation is Cl.COc1ccc (OC)c (CN2CCNCC2)c1 .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist Development
A compound, identified as a high affinity, orally active h-NK(1) receptor antagonist, demonstrates the potential for clinical application in treating emesis and depression. Its design incorporates dimethylaminomethyl triazol-4-yl unit for solubility enhancement, illustrating how structural modifications can tailor pharmaceutical properties (Harrison et al., 2001).
Protecting Groups in Organic Synthesis
Research into protecting groups for carboxylic acids highlights the utility of dimethoxybenzyl esters. These esters, oxidized efficiently by specific reagents, demonstrate the role of structural components in synthetic organic chemistry (Kim & Misco, 1985).
Analytical Chemistry Applications
The derivatization of methylglyoxal with dimethoxybenzene-based compounds for liquid chromatographic analysis shows the application of these compounds in precise analytical methodologies, aiding in the quantification of specific aldehydes in biological systems (McLellan & Thornalley, 1992).
Synthesis of Oligoribonucleotides
The use of the dimethoxybenzyl group as a protecting group for the 2′-hydroxyl in oligoribonucleotide synthesis underscores its role in nucleic acid chemistry, facilitating the development of synthetic RNA molecules for research and therapeutic purposes (Takaku, Ito, & Imai, 1986).
Anti-Inflammatory and Analgesic Compounds
The synthesis of specific enaminoamide hydrochlorides, derived from dimethoxybenzene precursors, and their evaluation for analgesic and anti-inflammatory activities illustrate the application in discovering new therapeutic agents (Yusov et al., 2019).
Wirkmechanismus
Mode of Action
The mode of action of 1-((2,5-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride is currently unknown . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets. For instance, if the targets are enzymes, the compound might inhibit or activate these enzymes, leading to changes in their activity. If the targets are receptors, the compound could act as an agonist or antagonist, modulating the receptors’ signaling pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors include the physiological environment in which the compound acts (e.g., pH, temperature, presence of other biomolecules) and external factors such as light, humidity, and temperature during storage and handling.
Eigenschaften
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5.ClH/c1-19-15-3-4-16(20-2)13(9-15)11-22-12-14(18)10-17-5-7-21-8-6-17;/h3-4,9,14,18H,5-8,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBQJGDSPNMZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCOCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
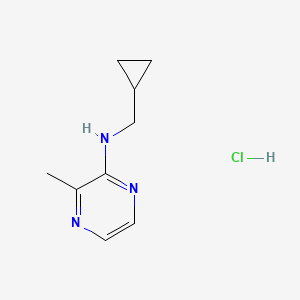
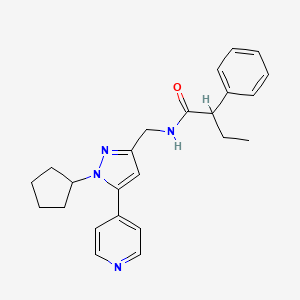

![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769633.png)
![5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B2769634.png)
![Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2769635.png)
![2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2769636.png)
![tert-butyl N-[N'-(3-aminopropyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B2769639.png)
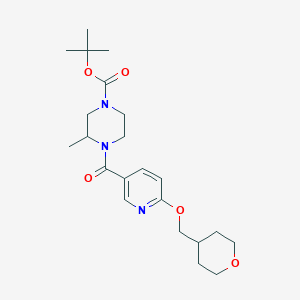

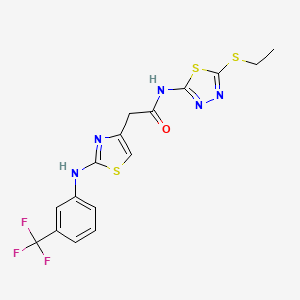
![5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2769644.png)
![3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769645.png)

